molecular formula C12H14O2 B8081614 Ethyl 3-phenyl-2-butenoate

Ethyl 3-phenyl-2-butenoate

Cat. No. B8081614
M. Wt: 190.24 g/mol
InChI Key: BSXHSWOMMFBMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-phenyl-2-butenoate is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-phenyl-2-butenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-phenyl-2-butenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Ethyl 3-phenyl-2-butenoate has been used in silicon-directed selective gamma substitution of α,β-unsaturated esters, demonstrating a high selectivity in reactions involving Lewis acids and various compounds (Albaugh-Robertson & Katzenellenbogen, 1982).

  • It has been synthesized and used in the study of reactivity of chloroacetylated β-enamino compounds, particularly in reactions with binucleophiles to form heterocyclic compounds (Braibante et al., 2002).

  • Reactions of ethyl 3-phenyl-2-butenoate with phenyl isocyanate have been studied to understand the influence of electron-withdrawing groups in enaminocarbonyl precursors (Maquestiau, Eynde, & Monclus, 2010).

  • It acts as a 1,4-dipole synthon in phosphine-catalyzed annulation reactions, forming highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

  • Ethyl 3-phenyl-2-butenoate has been used in the stereospecific preparation of trisubstituted olefins, demonstrating high yield and retention of configuration in reactions with n-butylmagnesium bromide and cuprous iodide (Kobayashi, Takei, & Mukaiyama, 1973).

  • Its hydrolysis has been studied in the preparation of (E)-3-(2-Methoxyphenyl)-2-butenoic acid, offering insight into reaction conditions and yields (Stoermer & Pinhey, 1998).

  • Ethyl 3-phenyl-2-butenoate has been involved in the synthesis of novel pyridine and pyridazine derivatives, highlighting its versatility in organic synthesis (Abdelrazek, El‐Din, & Mekky, 2001).

  • It has been used in the preparation of alkenoic acid derivatives as new plant growth regulators, showing potential applications in agriculture (Safieh, Hasan, Ayoub, & Mubarak, 2015).

  • Its reactions with terminal alkynes in the presence of a palladium catalyst have been studied for the synthesis of en-4-ynoic acid derivatives (Qing & Zhang, 1997).

  • Electrochemical oxidation of ethyl 3-oxo-3-phenyl-2-phenylhydrazonopropionate has been investigated, offering insights into reaction pathways and products (Goyal, Rajeshwari, & Mathur, 1987).

  • Synthesis of Ethyl 2-Butenoate, closely related to Ethyl 3-phenyl-2-butenoate, has been studied for its potential applications and synthesis conditions (Zhi-yun, 2007).

properties

IUPAC Name

ethyl 3-phenylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXHSWOMMFBMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-phenyl-2-butenoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-phenyl-2-butenoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-phenyl-2-butenoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-phenyl-2-butenoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-phenyl-2-butenoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-phenyl-2-butenoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-phenyl-2-butenoate

Citations

For This Compound
23
Citations
J Mathew, B Alink - The Journal of Organic Chemistry, 1990 - ACS Publications
… The reaction has beensuccessfully performed with ethyl 2,3dimethyl-2-butenoate, ethyl 3-methyl-2-butenoate, (E)ethyl 3-phenyl-2-butenoate, and (£)-ethyl 2-methyl-3phenyl-2-…
Number of citations: 18 pubs.acs.org
Y Abe, T Suehiro - Chemistry Letters, 1982 - journal.csj.jp
On heating tosylates of ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoate (R=Me, 1b; R=Et, 6) in o-dichlorobenzene at 170 C, ethyl 1-methyl-2-phenyl- and 1,2-dimethyl-3-…
Number of citations: 1 www.journal.csj.jp
R LAÏ, E UCCIANI - 1974 - ACS Publications
… This attenuates the effect of the ester group, as shown by the results with methyl tiglate, methyl cinnamate, and ethyl 3-phenyl-2-butenoate. Alkenylbenzenes. With Co 2 (CO) 8 , …
Number of citations: 0 pubs.acs.org
J Ide, Y Kishida - Tetrahedron Letters, 1966 - Elsevier
… I woe treated with zinc dust in acetic acid at 16-17' for six hours to &fiord a mixture of ethyl 3-phenyl-2-butenoate (II) and ethyl 3-phenyl3-butenorte (III) in a ratio of lO+SO in 9246 yield …
Number of citations: 11 www.sciencedirect.com
GJ LAMBERT - 1973 - search.proquest.com
… Preparation of Ethyl 3-Phenyl-2-butenoate.15 Ethyl 3-hydroxy-3-… g (99%) of ethyl 3-phenyl-2-butenoate as a green liquid, bp … Ethyl 3-phenyl-2-butenoate (339 g, 1.8 mol) and potassium …
Number of citations: 2 search.proquest.com
K Tanaka, N Yamagishi, R Tanikaga… - Bulletin of the Chemical …, 1979 - journal.csj.jp
… The E/Z ratio of 3 was determined by GLC and NMR analysis; eg, the ratio of E-isomer to Z-isomer of ethyl 3-phenyl-2butenoate (3e) determined by integration of the olefinic proton at ổ …
Number of citations: 68 www.journal.csj.jp
MY Lee, Y Chen, XP Zhang - Organometallics, 2003 - ACS Publications
… The previously unsuccessful reaction of acetophenone could now be effected to produce the desired ethyl 3-phenyl-2-butenoate in 20% yield upon the addition of 0.5 equiv of benzoic …
Number of citations: 76 pubs.acs.org
RV Hoffman, HO Kim - The Journal of Organic Chemistry, 1991 - ACS Publications
… l-[(Trimethylsilyl)oxy]-l-ethoxy-3-phenyl-l,3-butadiene (lh) was prepared from ethyl 3-phenyl-2-butenoate (prepared by a Wittig-Horner reaction,201.14 g, 6.0 mmol), LDA (8.0 mmol), …
Number of citations: 23 pubs.acs.org
R Liu, T Zhang, B Huang, M Cai - Journal of Chemical …, 2021 - journals.sagepub.com
… For example, the use of methyl but-2-ynoate 1f or ethyl but-2-ynoate 1g led to the formation of methyl 3-phenyl-2-butenoate 2f or ethyl 3-phenyl-2-butenoate 2g, respectively, in excellent …
Number of citations: 2 journals.sagepub.com
RCH COOK, RR CO, С Ax - … OF THE CHEMICAL SOCIETY OF JAPAN, 1979 - jlc.jst.go.jp
… The EjZ ratio of 3 was determined by GLG and NMR analysis; eg, the ratio of £-isomer to Z-isomer of ethyl 3-phenyl-2butenoate (3e) determined by integration of the olefinic proton at ô …
Number of citations: 0 jlc.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.